molecular formula C14H14O2 B6356693 3-(4-Methoxy-2-methylphenyl)phenol CAS No. 1177101-54-0

3-(4-Methoxy-2-methylphenyl)phenol

Cat. No.: B6356693
CAS No.: 1177101-54-0
M. Wt: 214.26 g/mol
InChI Key: KHPBBMBPQCSCJT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2. It is characterized by the presence of a phenol group substituted with a methoxy group and a methyl group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Ullmann reaction, where an aryl halide reacts with a phenol in the presence of a copper catalyst . This method is particularly useful for synthesizing complex aryloxy phenols with various functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by forming hydrogen bonds and π-stacking interactions with biomolecules . These interactions can modulate various cellular pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPBBMBPQCSCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653585
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177101-54-0
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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